m-PEG15-amine

Catalog No.
S536119
CAS No.
80506-64-5
M.F
C25H53NO12
M. Wt
559.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG15-amine

CAS Number

80506-64-5

Product Name

m-PEG15-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C25H53NO12

Molecular Weight

559.7 g/mol

InChI

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3

InChI Key

MSKSQCLPULZWNO-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

m-PEG15-amine

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Description

The exact mass of the compound m-PEG15-amine is 691.4354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG15-amine, or methoxypolyethylene glycol amine, is a linear heterobifunctional polyethylene glycol derivative characterized by a methoxy group (-OCH3) at one end and a primary amine group (-NH2) at the other end. It has an average molecular weight of approximately 750 Da and contains 15 ethylene glycol units in its structure. This compound is primarily used in biochemical applications due to its ability to enhance solubility and facilitate bioconjugation processes, making it an essential tool in drug delivery systems and surface modifications of biomaterials .

m-PEG15-amine itself does not have a direct mechanism of action. Its primary function is as a linker molecule in targeted protein degradation research. One prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are bi-functional molecules designed to recruit an E3 ubiquitin ligase, an enzyme that tags proteins for degradation, to a specific protein of interest. m-PEG15-amine can be used to connect a ligand that binds to the target protein with a moiety that recognizes the E3 ligase, bringing the two entities in close proximity to facilitate protein degradation [].

Drug Delivery

One of the most promising applications of m-PEG15-amine lies in drug delivery systems. Its key advantage is its hydrophilicity (water-loving nature) due to the presence of the polyethylene glycol (PEG) chain. This property allows m-PEG15-amine to improve the solubility of drugs that are poorly soluble in water []. By attaching m-PEG15-amine to a drug molecule, researchers can create conjugates that are more easily absorbed by the body and improve their overall effectiveness []. Additionally, the PEG chain can shield the drug from premature degradation and enhance its circulation time within the body [].

Bioconjugation

m-PEG15-amine is valuable for bioconjugation, a process that links biological molecules like proteins, peptides, and antibodies with other molecules. The amine group of m-PEG15-amine readily reacts with functional groups on biomolecules, forming stable conjugates. These conjugates can possess altered properties compared to the original biomolecule. For instance, m-PEG15-amine conjugation can improve the stability, reduce immunogenicity (the ability to trigger an immune response), and enhance the targeting ability of biomolecules [].

  • Reactions with Carboxylic Acids: The amine group can react with carboxylic acids to form stable amide bonds.
  • Reactions with Activated Esters: It readily reacts with activated N-hydroxysuccinimide (NHS) esters, facilitating the formation of conjugates.
  • Reactions with Carbonyls: The primary amine can also react with carbonyl compounds, including aldehydes and ketones, to form imines or secondary amines .

The biological activity of m-PEG15-amine is closely related to its role as a linker in drug delivery systems. It has been shown to enhance the solubility of hydrophobic compounds and reduce immunogenicity when conjugated with therapeutic agents. Additionally, it can form dendritic micelles that improve the delivery of anticancer drugs such as methotrexate. Its ability to modify the pharmacokinetics of drugs makes it valuable in developing targeted therapies .

The synthesis of m-PEG15-amine typically involves the ring-opening polymerization of ethylene oxide, followed by functionalization to introduce the methoxy and amine groups. The general steps include:

  • Polymerization: Ethylene oxide is polymerized to form polyethylene glycol chains.
  • Functionalization: The terminal hydroxyl groups are converted into a methoxy group at one end and an amine group at the other through appropriate

m-PEG15-amine has diverse applications in various fields:

  • Bioconjugation: Used as a linker for attaching drugs or biomolecules to surfaces or other molecules.
  • Drug Delivery: Enhances the solubility and stability of therapeutic agents, facilitating their delivery in biological systems.
  • Surface Modification: Modifies surfaces of nanoparticles or other materials to improve biocompatibility and functionality.
  • Research Tools: Employed in studies involving cellular interactions and drug efficacy testing .

Interaction studies involving m-PEG15-amine focus on its ability to form stable conjugates with various biomolecules. Research has demonstrated that m-PEG15-amine can effectively reduce immunogenic responses when used to modify therapeutic proteins or peptides. Additionally, studies have shown that conjugation with m-PEG15-amine enhances the circulation time of drugs in vivo, which is crucial for improving therapeutic outcomes .

m-PEG15-amine shares similarities with several other polyethylene glycol derivatives, particularly those containing amine functionalities. Here are some comparable compounds:

Compound NameMolecular WeightFunctional GroupsUnique Features
Methoxypolyethylene glycol 20002000 DaMethoxy, AmineHigher molecular weight provides enhanced solubility
Methoxypolyethylene glycol 50005000 DaMethoxy, AmineLonger chain enhances drug delivery capabilities
Polyethylene glycol 6000 amine6000 DaAmineUsed primarily for gene delivery applications
Polyethylene glycol tallow amineVariesTallow-derived AmineDerived from natural sources, used in cosmetic formulations

m-PEG15-amine stands out due to its specific balance between hydrophilicity and reactivity, making it particularly effective for bioconjugation applications where both solubility and stability are critical .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

559.35677613 g/mol

Monoisotopic Mass

559.35677613 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-11-23
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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